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Introduction
Telaglenastat (formerly CB-839) is a first-in-class, potent, and selective inhibitor of glutaminase

(GLS), a critical enzyme in cancer cell metabolism.[1][2] By blocking the conversion of

glutamine to glutamate, Telaglenastat disrupts the tricarboxylic acid (TCA) cycle and other

metabolic pathways that fuel rapidly proliferating tumor cells.[1][3] While showing promise in

clinical trials, particularly in combination with other anticancer agents, its therapeutic efficacy

can be potentially enhanced through advanced drug delivery systems.[1][2] Nanoparticle-based

delivery offers several advantages, including improved solubility, controlled release, and

targeted delivery to tumor tissues, thereby potentially increasing efficacy and reducing systemic

toxicity.

These application notes provide an overview and detailed protocols for the formulation and

evaluation of Telaglenastat-loaded nanoparticles, specifically focusing on poly(lactic-co-glycolic

acid) (PLGA) nanoparticles and liposomes as exemplary delivery platforms.

Signaling Pathway of Telaglenastat in Cancer Cells
Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which catalyzes

the first step in glutaminolysis. This inhibition leads to a cascade of downstream effects on

cellular metabolism and survival pathways.
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Caption: Mechanism of action of Telaglenastat in cancer cells.
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Section 1: Telaglenastat-Loaded PLGA
Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used

for drug delivery applications. PLGA nanoparticles can encapsulate hydrophobic drugs like

Telaglenastat, protecting them from degradation and enabling sustained release.

Experimental Protocol: Formulation of Telaglenastat-
Loaded PLGA Nanoparticles
This protocol describes the preparation of Telaglenastat-loaded PLGA nanoparticles using an

oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

Telaglenastat

Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

Dichloromethane (DCM)

Poly(vinyl alcohol) (PVA)

Deionized water

Acetone

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

Magnetic stirrer

Probe sonicator

Rotary evaporator

High-speed centrifuge
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Lyophilizer (freeze-dryer)

Procedure:

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Telaglenastat in 2 mL of

dichloromethane.

Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized

water.

Emulsification: Add the organic phase to the aqueous phase while stirring at 500 rpm on a

magnetic stirrer. Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to

form an oil-in-water emulsion.

Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6

hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20

minutes at 4°C. Discard the supernatant.

Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat

this washing step twice to remove excess PVA and unencapsulated drug.

Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a

cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.
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Caption: Workflow for preparing Telaglenastat-PLGA nanoparticles.

Experimental Protocol: Characterization of
Telaglenastat-Loaded PLGA Nanoparticles
1.2.1. Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)
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Procedure:

Resuspend a small aliquot of the nanoparticle formulation in deionized water.

Analyze the sample using a DLS instrument to determine the average particle size (Z-

average), polydispersity index (PDI), and zeta potential.

1.2.2. Drug Loading and Encapsulation Efficiency

Method: High-Performance Liquid Chromatography (HPLC)

Procedure:

Accurately weigh a known amount of lyophilized Telaglenastat-loaded nanoparticles.

Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the

encapsulated drug.

Centrifuge to precipitate the polymer.

Analyze the supernatant using a validated HPLC method to quantify the amount of

Telaglenastat.

Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following

formulas:

DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

1.2.3. In Vitro Drug Release Study

Method: Dialysis Method

Procedure:

Disperse a known amount of Telaglenastat-loaded nanoparticles in PBS (pH 7.4).

Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
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Immerse the dialysis bag in a larger volume of PBS (pH 7.4) at 37°C with continuous

stirring.

At predetermined time intervals, withdraw a sample from the release medium and replace

it with fresh PBS.

Analyze the collected samples by HPLC to determine the concentration of released

Telaglenastat.

Quantitative Data Summary (Illustrative)
Note: The following data is illustrative and should be experimentally determined for specific

formulations.

Parameter Value

Average Particle Size (nm) 150 - 250

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) -15 to -30

Drug Loading (%) 5 - 10

Encapsulation Efficiency (%) 70 - 90

In Vitro Release (at 24h) 30 - 40%

Section 2: Telaglenastat-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both

hydrophilic and hydrophobic drugs. They are biocompatible and can be formulated to control

drug release and improve circulation time.

Experimental Protocol: Formulation of Telaglenastat-
Loaded Liposomes
This protocol describes the preparation of Telaglenastat-loaded liposomes using the thin-film

hydration method.
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Materials:

Telaglenastat

Soybean Phosphatidylcholine (SPC)

Cholesterol

Chloroform

Methanol

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

Rotary evaporator

Bath sonicator

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of

Telaglenastat in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced

pressure at 40°C to form a thin lipid film on the flask wall.

Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm

for 1 hour at a temperature above the lipid phase transition temperature.

Sonication: Sonicate the resulting liposomal suspension in a bath sonicator for 15 minutes to

reduce the size of the liposomes.

Extrusion: Extrude the liposomal suspension through a polycarbonate membrane (100 nm

pore size) 10-15 times to obtain unilamellar vesicles of a uniform size.
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Purification: Remove unencapsulated Telaglenastat by dialysis or size exclusion

chromatography.
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Caption: Workflow for preparing Telaglenastat-loaded liposomes.

Experimental Protocol: Characterization of
Telaglenastat-Loaded Liposomes
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The characterization of liposomes follows similar principles to PLGA nanoparticles, with specific

considerations for their vesicular structure.

Particle Size and Zeta Potential: Determined by DLS.

Encapsulation Efficiency: Determined by disrupting the liposomes with a suitable solvent

(e.g., methanol) and quantifying the Telaglenastat content by HPLC.

In Vitro Drug Release: Assessed using the dialysis method as described for PLGA

nanoparticles.

Quantitative Data Summary (Illustrative)
Note: The following data is illustrative and should be experimentally determined for specific

formulations.

Parameter Value

Average Particle Size (nm) 100 - 150

Polydispersity Index (PDI) < 0.15

Zeta Potential (mV) -20 to -40

Encapsulation Efficiency (%) 80 - 95

In Vitro Release (at 24h) 20 - 30%

Section 3: In Vitro and In Vivo Efficacy Evaluation
Experimental Protocol: In Vitro Cytotoxicity Assay

Method: MTT Assay

Cell Lines: Select cancer cell lines known to be sensitive to Telaglenastat (e.g., renal cell

carcinoma, triple-negative breast cancer cell lines).

Procedure:

Seed cells in 96-well plates and allow them to adhere overnight.
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Treat the cells with varying concentrations of free Telaglenastat, Telaglenastat-loaded

nanoparticles, and empty nanoparticles (as a control).

Incubate for 72 hours.

Add MTT reagent and incubate for 4 hours.

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

Calculate the cell viability and determine the IC50 values.

Experimental Protocol: In Vivo Antitumor Efficacy
Animal Model: Use immunodeficient mice (e.g., nude mice) bearing xenografts of a relevant

cancer cell line.

Procedure:

Inject cancer cells subcutaneously into the flank of the mice.

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment groups:

Vehicle control

Free Telaglenastat

Telaglenastat-loaded nanoparticles

Empty nanoparticles

Administer the treatments intravenously or intraperitoneally at a predetermined dosing

schedule.

Measure tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Quantitative Data Summary (Illustrative)
Note: The following data is illustrative and should be experimentally determined.

Assay Free Telaglenastat
Telaglenastat-
PLGA NP

Telaglenastat-
Liposomes

In Vitro IC50 (µM)

Renal Cancer Cell

Line A
1.5 0.8 0.9

Breast Cancer Cell

Line B
2.1 1.2 1.3

In Vivo Tumor Growth

% Tumor Growth

Inhibition
45% 75% 70%

Conclusion
Nanoparticle-based delivery systems offer a promising strategy to enhance the therapeutic

potential of Telaglenastat. The protocols and illustrative data provided in these application

notes serve as a comprehensive guide for researchers to formulate, characterize, and evaluate

Telaglenastat-loaded nanoparticles. Further optimization of nanoparticle composition and

surface modification for targeted delivery could lead to even more significant improvements in

the treatment of glutamine-dependent cancers. Researchers are encouraged to adapt and

refine these protocols to suit their specific experimental needs and to generate robust,

reproducible data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7897292/
https://pubmed.ncbi.nlm.nih.gov/34731180/
https://pubmed.ncbi.nlm.nih.gov/34731180/
https://pubmed.ncbi.nlm.nih.gov/34731180/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0259241
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0259241
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0259241
https://www.benchchem.com/product/b1671973#nanoparticle-based-delivery-systems-for-telaglenastat
https://www.benchchem.com/product/b1671973#nanoparticle-based-delivery-systems-for-telaglenastat
https://www.benchchem.com/product/b1671973#nanoparticle-based-delivery-systems-for-telaglenastat
https://www.benchchem.com/product/b1671973#nanoparticle-based-delivery-systems-for-telaglenastat
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671973?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

